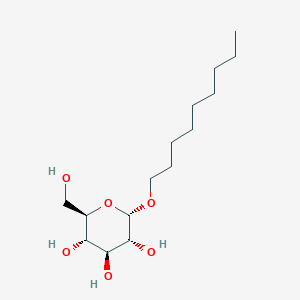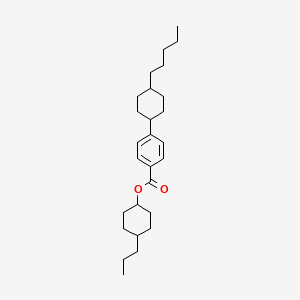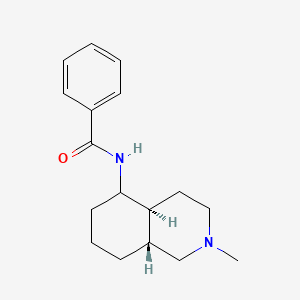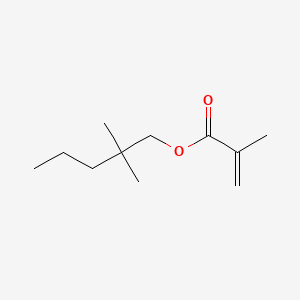
N,N-Diethylhexadecan-1-amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethylhexadecan-1-amide is an organic compound with the molecular formula C20H41NO. It is also known as N,N-diethylpalmitamide. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine group. This compound is characterized by its long hydrocarbon chain, making it a hydrophobic molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethylhexadecan-1-amide typically involves the reaction of hexadecanoic acid (palmitic acid) with diethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethylhexadecan-1-amide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
N,N-Diethylhexadecan-1-amide has several applications in scientific research:
Biology: The compound can be used in studies related to lipid metabolism and membrane biology due to its hydrophobic nature.
Medicine: Research into its potential therapeutic applications, such as its role in drug delivery systems or as a precursor for bioactive compounds, is ongoing.
Industry: It is used in the formulation of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethylhexadecan-1-amide involves its interaction with biological membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, the amide group can form hydrogen bonds with proteins, influencing their structure and function. These interactions can modulate various cellular pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylhexadecan-1-amide: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethylhexadecanamide: Another name for N,N-Diethylhexadecan-1-amide.
Hexadecanamide: The parent compound without the diethyl substitution.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The diethyl groups increase its hydrophobicity and influence its reactivity compared to other amides.
Eigenschaften
CAS-Nummer |
57303-21-6 |
|---|---|
Molekularformel |
C20H41NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
N,N-diethylhexadecanamide |
InChI |
InChI=1S/C20H41NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(5-2)6-3/h4-19H2,1-3H3 |
InChI-Schlüssel |
MEBZVMXZXFKHJS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




palladium(II)]](/img/structure/B13761924.png)







![2-[Amino-(3-bromo-phenyl)-methyl]-naphthalen-1-OL](/img/structure/B13761967.png)



